
Leucettinib-92
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucettinib-92 is a synthetic compound that belongs to the class of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) inhibitors. It was inspired by the marine sponge natural product Leucettamine B. This compound has shown significant potential in inhibiting various kinases, making it a valuable tool in scientific research and potential therapeutic applications .
Méthodes De Préparation
Leucettinib-92 is synthesized through a series of chemical reactions involving the functionalization of 2-aminoimidazolin-4-onesThis process includes multiple steps of functional group transformations, purification, and characterization to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
Leucettinib-92 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Leucettinib-92 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: this compound is employed in cellular studies to investigate the role of DYRK and CLK kinases in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to kinase dysregulation, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the pharmaceutical industry for drug discovery and development .
Mécanisme D'action
Leucettinib-92 exerts its effects by inhibiting the activity of DYRK and CLK kinases. It binds to the active site of these kinases, preventing their phosphorylation activity. This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to altered cellular functions. The molecular targets of this compound include DYRK1A, DYRK1B, CLK1, CLK2, and CLK4, among others .
Comparaison Avec Des Composés Similaires
Leucettinib-92 is unique compared to other similar compounds due to its high potency and selectivity for DYRK and CLK kinases. Similar compounds include:
Leucettinib-21: Another member of the Leucettinib family with similar kinase inhibition properties.
Leucettinib-23: Known for its selective inhibition of CLK kinases.
Leucettinib-25: Exhibits potent inhibition of DYRK kinases. This compound stands out due to its balanced inhibition profile across both DYRK and CLK kinases, making it a versatile tool for research and potential therapeutic applications
Propriétés
Formule moléculaire |
C21H22N4OS |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(5Z)-2-(1-adamantylimino)-5-(1,3-benzothiazol-6-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C21H22N4OS/c26-19-17(6-12-1-2-16-18(7-12)27-11-22-16)23-20(24-19)25-21-8-13-3-14(9-21)5-15(4-13)10-21/h1-2,6-7,11,13-15H,3-5,8-10H2,(H2,23,24,25,26)/b17-6- |
Clé InChI |
HEVBCYZPXGZFGS-FMQZQXMHSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)N=C4N/C(=C\C5=CC6=C(C=C5)N=CS6)/C(=O)N4 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N=C4NC(=CC5=CC6=C(C=C5)N=CS6)C(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



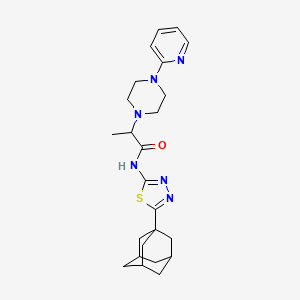
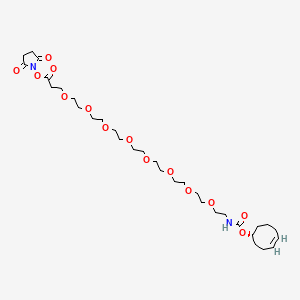
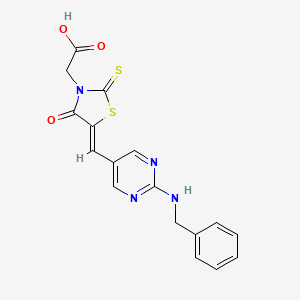
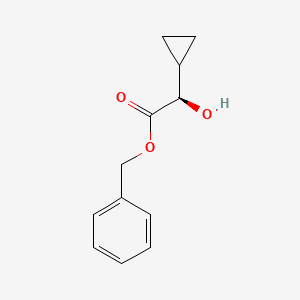
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
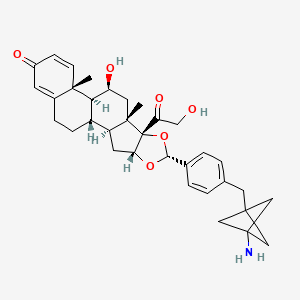
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
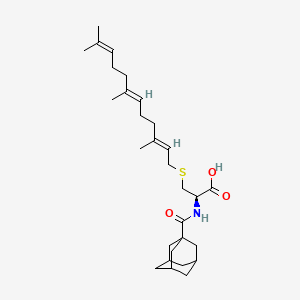


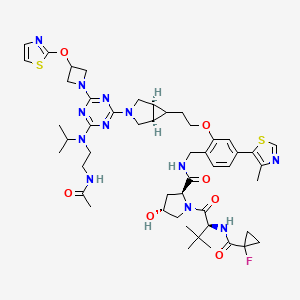

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
